5-(1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid
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Overview
Description
5-(1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features both pyrazole and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with hydrazine derivatives under controlled conditions to form the oxadiazole ring. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or oxadiazole rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
5-(1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-(1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H-pyrazole-5-carboxylic acid
- 1-methyl-1H-pyrazole-5-boronic acid pinacol ester
- 5-amino-1-methyl-1H-pyrazole
Uniqueness
Compared to similar compounds, 5-(1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of both pyrazole and oxadiazole rings. This dual-ring structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H6N4O3 |
---|---|
Molecular Weight |
194.15 g/mol |
IUPAC Name |
5-(2-methylpyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C7H6N4O3/c1-11-4(2-3-8-11)6-9-5(7(12)13)10-14-6/h2-3H,1H3,(H,12,13) |
InChI Key |
ZHQGPXYOBTUXJU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
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